Prop-2-enyl 9-hydroxyfluorene-9-carboxylate
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Overview
Description
Prop-2-enyl 9-hydroxyfluorene-9-carboxylate is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a prop-2-enyl group attached to the 9-hydroxyfluorene-9-carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with prop-2-enyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 9-hydroxyfluorene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The prop-2-enyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate.
Reduction: Formation of 9-hydroxyfluorene-9-carbinol.
Substitution: Formation of substituted prop-2-enyl derivatives
Scientific Research Applications
Prop-2-enyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of prop-2-enyl 9-hydroxyfluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene-9-carboxylic acid: Similar structure but lacks the prop-2-enyl group.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: Contains a diethylaminoethyl group instead of prop-2-enyl.
Uniqueness
Prop-2-enyl 9-hydroxyfluorene-9-carboxylate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
prop-2-enyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C17H14O3/c1-2-11-20-16(18)17(19)14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h2-10,19H,1,11H2 |
InChI Key |
ADUIIXWDQWOMBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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